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Compound of Interest

Compound Name:
6-Bromo-3-hydroxypyrazine-2-

carboxamide

Cat. No.: B1279246 Get Quote

Technical Guide: 6-Bromo-3-hydroxypyrazine-2-
carboxamide
An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 6-Bromo-3-hydroxypyrazine-2-carboxamide, a key intermediate in

the synthesis of antiviral agents. This document details its core characteristics, experimental

protocols for its synthesis and analysis, and its pivotal role in pharmaceutical manufacturing.

Core Physical and Chemical Properties
6-Bromo-3-hydroxypyrazine-2-carboxamide is a heterocyclic organic compound. Its identity

and general properties are summarized below.
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Property Value

CAS Number 259793-88-9[1][2]

IUPAC Name 6-bromo-3-hydroxypyrazine-2-carboxamide[3]

Synonyms

5-Bromo-2-oxo-1H-pyrazine-3-carboxamide, 6-

Bromo-3-oxo-3,4-dihydropyrazine-2-

carboxamide, Favipiravir Impurity 4

Molecular Formula C₅H₄BrN₃O₂[2][4][5]

Molecular Weight 218.01 g/mol [2][4][6][7]

Appearance
White, pale yellow, or light brown solid

powder[2]

Melting Point Darkens at 189–194 °C

Boiling Point (Predicted) 543.1 °C at 760 mmHg

Density (Predicted) 2.0 - 2.23 g/cm³

Flash Point (Predicted) 282.3 °C

Purity
Commercially available in purities from 97% to

>99%[2][4][7]

Solubility

While specific quantitative data is limited,

related pyrazinamide structures show solubility

in polar organic solvents such as DMSO, DMF,

and alcohols.

pKa

Specific experimental pKa values for this

compound are not readily available in published

literature.

Hazard and Safety Information
The compound is classified with the following hazard statements:

H302: Harmful if swallowed.
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H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye

protection, should be used when handling this chemical. Work should be conducted in a well-

ventilated area or fume hood.

Role in Antiviral Synthesis
6-Bromo-3-hydroxypyrazine-2-carboxamide is primarily recognized as a crucial starting

material or key intermediate in the synthesis of Favipiravir (also known as T-705 or Avigan).[7]

Favipiravir is a broad-spectrum antiviral drug approved for treating influenza in Japan and

studied for activity against numerous other RNA viruses. The bromo-substituent at the 6-

position of the pyrazine ring serves as a functional handle for introducing a fluorine atom, a key

step in the synthesis of Favipiravir.[5]

Role in Favipiravir Synthesis

6-Bromo-3-hydroxypyrazine-
2-carboxamide

6-Fluoro-3-hydroxypyrazine-
2-carboxamide (Favipiravir)

Fluorination
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Caption: Role as a key synthetic precursor to Favipiravir.

One supplier has noted that the compound may have potential as an HIV polymerase inhibitor,

though this is not widely substantiated in scientific literature and its primary role remains that of

a synthetic intermediate.[6]
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Experimental Protocols
Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide
The following protocol is based on a patented method for the synthesis of the title compound

from 3-hydroxypyrazine-2-amide.[1]

Objective: To synthesize 6-Bromo-3-hydroxypyrazine-2-carboxamide via bromination of 3-

hydroxypyrazine-2-amide.

Materials:

3-hydroxypyrazine-2-amide (Starting Material)

Acetonitrile (Solvent)

Acetic acid or Phosphoric acid (for pH adjustment)

Liquid Bromine (Brominating agent)

Water

Procedure:

In a suitable reaction vessel, dissolve 3-hydroxypyrazine-2-amide in acetonitrile (approx. 7

mL per gram of starting material).[1]

Adjust the pH of the solution to 5.5-6.5 by adding acetic acid or phosphoric acid. This

ensures the reaction occurs under mildly acidic conditions to prevent side reactions.[1][6]

Cool the reaction mixture and slowly add liquid bromine dropwise. The temperature should

be maintained between 10-20 °C during the addition.[6]

After the addition is complete, allow the reaction to proceed for at least 2 hours. Monitor the

reaction progress using High-Performance Liquid Chromatography (HPLC).

Once the reaction is complete, filter the solution to collect the crude product.

Wash the collected solid with water until the filtrate pH is neutral (6-7).
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Dry the purified wet product in an oven at 60-70 °C to yield 6-Bromo-3-hydroxypyrazine-2-
carboxamide.[6]

Synthesis Workflow
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Caption: General workflow for the synthesis of the title compound.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
This is a representative protocol for the analysis of 6-Bromo-3-hydroxypyrazine-2-
carboxamide for identity and purity assessment. Parameters may require optimization for

specific equipment and sample matrices.

Objective: To determine the purity and confirm the identity of 6-Bromo-3-hydroxypyrazine-2-
carboxamide.

Instrumentation & Materials:

HPLC system with UV-Vis detector

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase A: Water with 0.1% Formic Acid

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Standard: High-purity reference standard of 6-Bromo-3-hydroxypyrazine-2-carboxamide

Sample Diluent: Acetonitrile/Water (50:50 v/v)
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Procedure:

Standard Preparation: Prepare a stock solution of the reference standard in the sample

diluent at a concentration of approximately 0.5 mg/mL. Prepare working standards by further

dilution.

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a

similar concentration to the primary working standard.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

Detection Wavelength: 254 nm (or as determined by UV scan)

Gradient Program:

0-5 min: 95% A, 5% B

5-25 min: Linear gradient to 5% A, 95% B

25-30 min: Hold at 5% A, 95% B

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

Analysis:

Inject the standard and sample solutions into the HPLC system.

Identification: The retention time of the principal peak in the sample chromatogram should

correspond to that of the reference standard.[2]

Purity Assessment: Calculate the area percentage of the main peak relative to the total

area of all peaks in the chromatogram. Specifications often require purity of not less than
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98.0%.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthonix, Inc > 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide
[synthonix.com]

2. revistadechimie.ro [revistadechimie.ro]

3. scispace.com [scispace.com]

4. researchgate.net [researchgate.net]

5. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-
hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

6. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-3-
hydroxypyrazine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279246#physical-and-chemical-properties-of-6-
bromo-3-hydroxypyrazine-2-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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